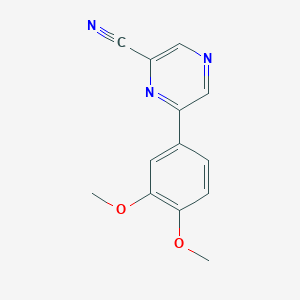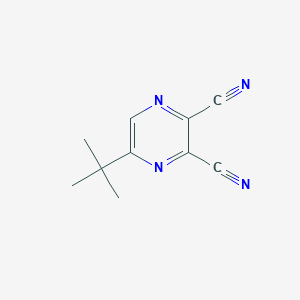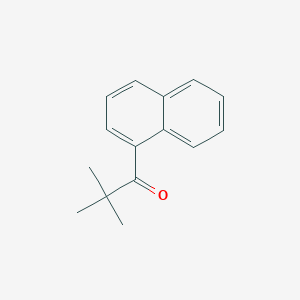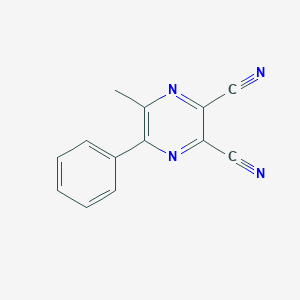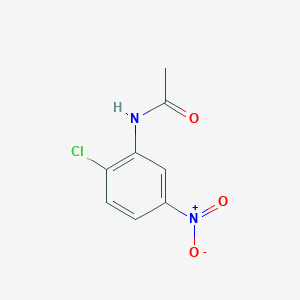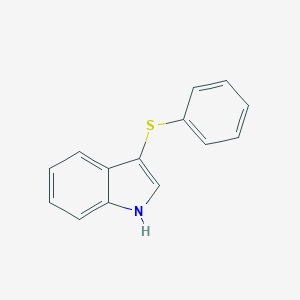
3-phenylsulfanyl-1H-indole
Vue d'ensemble
Description
3-phenylsulfanyl-1H-indole, also known as PSI, is a chemical compound that has gained attention in recent years due to its potential in various scientific applications. This molecule is a derivative of indole, which is a heterocyclic compound commonly found in many natural products, including tryptophan, serotonin, and melatonin. The unique structure of PSI makes it an attractive candidate for use in drug development, as well as in research studies aimed at understanding the mechanisms of various biological processes.
Mécanisme D'action
The exact mechanism of action of 3-phenylsulfanyl-1H-indole is not fully understood, but it is believed to act through a variety of pathways. One proposed mechanism involves the inhibition of certain enzymes involved in cellular processes, such as the MAPK and PI3K pathways. Additionally, 3-phenylsulfanyl-1H-indole has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
3-phenylsulfanyl-1H-indole has been shown to have a range of biochemical and physiological effects, depending on the specific target and concentration used. In cancer cells, 3-phenylsulfanyl-1H-indole has been shown to induce cell death, inhibit cell proliferation, and reduce tumor growth. In bacterial and viral infections, 3-phenylsulfanyl-1H-indole has been shown to have antimicrobial and antiviral activity. Additionally, 3-phenylsulfanyl-1H-indole has been shown to have anti-inflammatory and antioxidant effects, suggesting that it may have potential in the treatment of various diseases, such as arthritis and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-phenylsulfanyl-1H-indole in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 3-phenylsulfanyl-1H-indole has been shown to have activity against a range of targets, making it a versatile tool for studying various biological processes. However, one limitation is that the exact mechanism of action of 3-phenylsulfanyl-1H-indole is not fully understood, which may limit its use in certain studies.
Orientations Futures
There are numerous potential future directions for research involving 3-phenylsulfanyl-1H-indole. One area of interest is in the development of new drugs, particularly in the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-phenylsulfanyl-1H-indole, which may provide insight into new targets for drug development. Finally, studies are needed to explore the potential of 3-phenylsulfanyl-1H-indole in the treatment of various diseases, such as arthritis and neurodegenerative disorders.
Applications De Recherche Scientifique
3-phenylsulfanyl-1H-indole has been the subject of numerous scientific studies in recent years, due to its potential in a variety of research applications. One area of interest is in the development of new drugs, as 3-phenylsulfanyl-1H-indole has been shown to have activity against a range of targets, including cancer cells, bacteria, and viruses. Additionally, 3-phenylsulfanyl-1H-indole has been used in studies aimed at understanding the mechanisms of various biological processes, such as inflammation, oxidative stress, and apoptosis.
Propriétés
Numéro CAS |
54491-43-9 |
|---|---|
Nom du produit |
3-phenylsulfanyl-1H-indole |
Formule moléculaire |
C14H11NS |
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
3-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C14H11NS/c1-2-6-11(7-3-1)16-14-10-15-13-9-5-4-8-12(13)14/h1-10,15H |
Clé InChI |
VHEGBLPHXSCODD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CNC3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)SC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


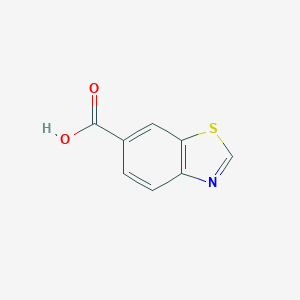
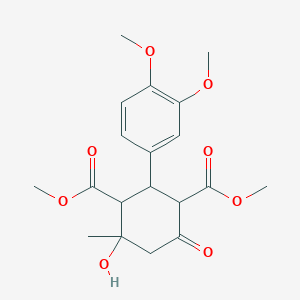
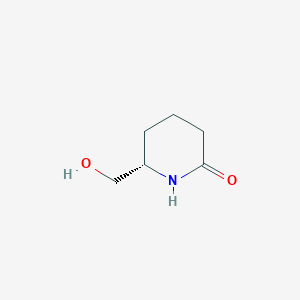

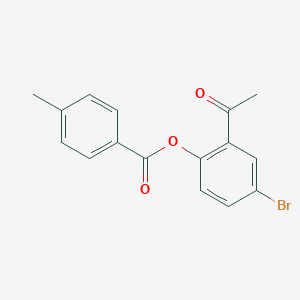
![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)
